Azidoindolene 1 Azidoindolene 1 UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. Azidoindolene 1 is structurally similar to UR-144, XLR11, and a number of additional synthetic CBs with a hydrazide linking the tetramethylcyclopropyl group to the aminoalkylindole group. The physiological and toxicological properties of this compound are not known. Typically, a tetramethylcyclopropyl group confers selectivity for the peripheral CB2 receptor, and the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1364933-69-6
VCID: VC0049745
InChI: InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C
Molecular Formula: C21H28FN3O2
Molecular Weight: 373.472

Azidoindolene 1

CAS No.: 1364933-69-6

Reference Standards

VCID: VC0049745

Molecular Formula: C21H28FN3O2

Molecular Weight: 373.472

Azidoindolene 1 - 1364933-69-6

CAS No. 1364933-69-6
Product Name Azidoindolene 1
Molecular Formula C21H28FN3O2
Molecular Weight 373.472
IUPAC Name N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3
Standard InChIKey PRXCXNXDBMJFFC-KQWNVCNZSA-N
SMILES CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C
Appearance Assay:≥98%A crystalline solid
Description UR-144 (Item No. 11502) and XLR11 (Item No. 11565) are potent synthetic cannabinoids (CBs) that have been identified as adulterants of herbal products. Azidoindolene 1 is structurally similar to UR-144, XLR11, and a number of additional synthetic CBs with a hydrazide linking the tetramethylcyclopropyl group to the aminoalkylindole group. The physiological and toxicological properties of this compound are not known. Typically, a tetramethylcyclopropyl group confers selectivity for the peripheral CB2 receptor, and the addition of substituents at the N1-amine of the aminoalkylindole group is necessary for high affinity at either CB1 or CB2. This product is intended for forensic and research applications.
Synonyms Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (2Z)-2-[1-(5-fluoropentyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide
PubChem Compound 137146965
Last Modified Nov 11 2021
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